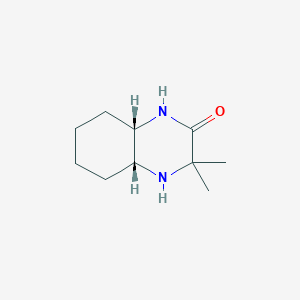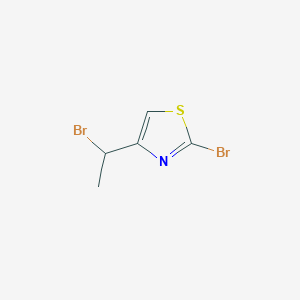
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide is a compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclobutanesulfonamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Cyclobutanesulfonamide Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of thiazole derivatives with altered oxidation states.
Applications De Recherche Scientifique
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide involves its interaction with biological targets:
Comparaison Avec Des Composés Similaires
- 1-(5-Chloro-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Methyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Phenyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position of the thiazole ring in 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide imparts unique electronic and steric properties, influencing its reactivity and biological activity .
- Biological Activity: Compared to its chloro, methyl, and phenyl analogs, the bromo derivative may exhibit different levels of antimicrobial, antifungal, and anticancer activities due to the distinct properties of the bromine atom .
Propriétés
Formule moléculaire |
C7H9BrN2O2S2 |
|---|---|
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
1-(5-bromo-1,3-thiazol-2-yl)cyclobutane-1-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S2/c8-5-4-10-6(13-5)7(2-1-3-7)14(9,11)12/h4H,1-3H2,(H2,9,11,12) |
Clé InChI |
BIFDHAVUXDLGMX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=NC=C(S2)Br)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8525954.png)




![3-Cyclopentyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8525997.png)

![1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene](/img/structure/B8526005.png)




